

The Structural Elucidation of Rucaparib Metabolite M309: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Rucaparib metabolite M309	
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Introduction

Rucaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, including PARP-1, PARP-2, and PARP-3, which are critical components of the cellular DNA damage response. Approved for the treatment of certain types of ovarian and prostate cancer, particularly those with BRCA mutations, Rucaparib's efficacy and safety are influenced by its metabolic fate in the body. Understanding the structure of its metabolites is paramount for a comprehensive assessment of its pharmacological profile. This guide provides a detailed technical overview of the structure elucidation of a minor but important metabolite of Rucaparib, M309.

Rucaparib undergoes several metabolic transformations in humans, primarily through oxidation, N-demethylation, N-methylation, and glucuronidation.[1][2][3] While the carboxylic acid derivative M324 is the most abundant metabolite, a number of other minor metabolites have been identified.[1][2] This document focuses specifically on the characterization of M309, identified as N-demethylated Rucaparib.[2]

Structure Elucidation of M309

The structural identity of M309 as N-demethylated Rucaparib was primarily determined using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This powerful analytical technique allows for the separation of metabolites from



complex biological matrices and their subsequent fragmentation to provide structural information.

Mass Spectrometry Data

The structure of M309 was elucidated by comparing its mass spectral data with that of the parent drug, Rucaparib. The key evidence for the N-demethylation was a mass shift corresponding to the loss of a methyl group (CH₂).

Table 1: Mass Spectrometry Characteristics of Rucaparib and M309

Compound	Molecular Formula	Precursor Ion (m/z) [M+H]+	Key Fragment Ions (m/z)	Structural Interpretation
Rucaparib	C19H18FN3O	324.1	293.1	Loss of methylamine
M309	C18H16FN3O	310.1	293.1	Loss of amine

Note: The fragmentation data for M309 is based on predicted spectra and the established fragmentation pattern of Rucaparib.

A predicted tandem mass spectrum for the M309 metabolite is available, providing further confidence in its structural assignment.[4] The fragmentation of the parent Rucaparib molecule is characterized by the loss of methylamine. The fragmentation of M309 would be expected to show a similar pattern, with the initial loss of the amine group from the demethylated side chain.

Experimental Protocols

The identification and structural elucidation of Rucaparib metabolites like M309 involve a series of sophisticated experimental procedures. Below are detailed methodologies for the key experiments.

Sample Preparation for Metabolite Analysis

Biological samples require careful preparation to extract metabolites and remove interfering substances before analysis by LC-MS/MS.



2.1.1. Plasma:

- Plasma samples are thawed and vortexed.
- Proteins are precipitated by adding a threefold volume of a cold organic solvent, such as acetonitrile or a 50:50 methanol:acetonitrile mixture.[5][6]
- The mixture is vortexed and then centrifuged at high speed (e.g., 15,000 x g) at 4°C for 10 minutes.[7]
- The supernatant, containing the metabolites, is carefully transferred to a new tube and evaporated to dryness under a stream of nitrogen.
- The dried residue is reconstituted in a solution compatible with the LC-MS mobile phase, typically a mixture of water and organic solvent (e.g., 20% acetonitrile in water with 0.1% formic acid).[1]

2.1.2. Urine:

- Urine samples are thawed, vortexed, and centrifuged (e.g., 15,000 x g at 4°C for 10 minutes)
 to remove particulate matter.[7]
- For initial analysis, the supernatant can be diluted with deionized water (e.g., 1:10) before injection into the LC-MS system.[7]
- Alternatively, for more concentrated samples, a solvent extraction using methanol or acetonitrile can be performed, similar to the plasma protocol.

2.1.3. Feces:

- Fecal samples are lyophilized (freeze-dried) to remove water.
- The dried feces are homogenized to a fine powder.
- Metabolites are extracted by adding a solvent, such as a methanol/water mixture (e.g., 1:1),
 and vortexing thoroughly.[7]
- The mixture is centrifuged at high speed, and the supernatant is collected for analysis.



Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

2.2.1. Liquid Chromatography:

- Column: A reverse-phase C18 column is typically used for the separation of Rucaparib and its metabolites.
- Mobile Phase: A gradient elution is employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid). The gradient is optimized to achieve good separation of the parent drug and its various metabolites.
- Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
- Injection Volume: A small volume of the prepared sample extract (e.g., 5-10 μ L) is injected onto the column.

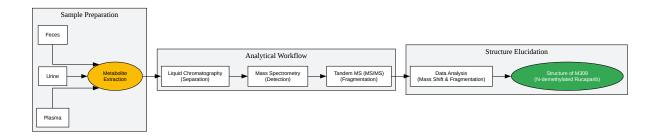
2.2.2. Mass Spectrometry:

- Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of Rucaparib and its metabolites.
- Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap)
 can be used.
- Data Acquisition: The instrument is operated in full scan mode to detect all ions within a specified mass range and in product ion scan mode (MS/MS) to obtain fragmentation patterns of selected precursor ions. The precursor ion for M309 would be m/z 310.1.

Signaling Pathways and Logical Relationships

To provide a broader context for the importance of understanding Rucaparib's metabolism, the following diagrams illustrate the key signaling pathways involved in its mechanism of action and the workflow for metabolite identification.



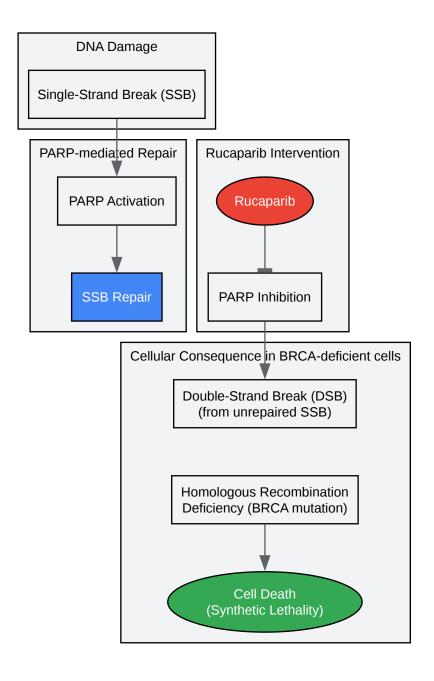


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Figure 1: Experimental workflow for the identification of Rucaparib metabolite M309.

Rucaparib's primary mechanism of action is the inhibition of PARP enzymes, which play a crucial role in the repair of single-strand DNA breaks. In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are essential for the repair of double-strand DNA breaks through homologous recombination, the inhibition of PARP leads to a synthetic lethal effect.



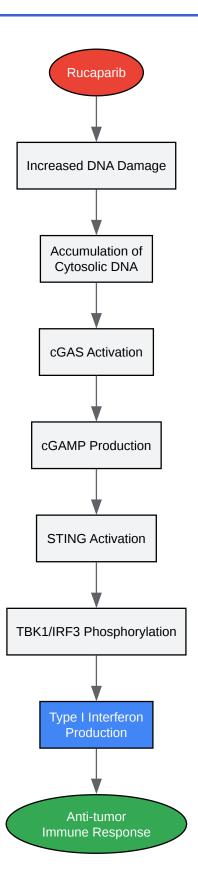


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Figure 2: Simplified signaling pathway of Rucaparib's mechanism of action via PARP inhibition.

Recent studies have also suggested that Rucaparib can activate the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. This pathway is a component of the innate immune system that detects cytosolic DNA, which can accumulate as a result of DNA damage induced by PARP inhibitors. Activation of the STING pathway can lead to the production of type I interferons and other pro-inflammatory cytokines, thereby stimulating an anti-tumor immune response.[8][9]





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Figure 3: Activation of the cGAS-STING pathway by Rucaparib.



Conclusion

The structural elucidation of Rucaparib's metabolites, including the minor metabolite M309, is crucial for a complete understanding of its disposition and potential for drug-drug interactions. The identification of M309 as N-demethylated Rucaparib was accomplished through the application of advanced LC-MS/MS techniques. The detailed experimental protocols and an understanding of the relevant signaling pathways, as outlined in this guide, provide a comprehensive framework for researchers and professionals in the field of drug development. This knowledge contributes to the safer and more effective use of Rucaparib in the clinic.

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